tetanospasmin

neurotoxin potency LD50 toxicity comparison

Tetanospasmin (tetanus toxin, TeNT), produced by Clostridium tetani, is a 150-kDa dichain neurotoxin composed of a 100-kDa heavy chain and a 50-kDa light chain linked by a disulfide bond. As a zinc-dependent metalloprotease , it specifically cleaves synaptobrevin-2 (VAMP-2) at the Gln76-Phe77 bond , thereby blocking inhibitory neurotransmitter release and causing spastic paralysis.

Molecular Formula C6H7NO2S
Molecular Weight 0
CAS No. 11032-48-7
Cat. No. B1172537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametetanospasmin
CAS11032-48-7
Synonymstetanospasmin
Molecular FormulaC6H7NO2S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetanospasmin (CAS 11032-48-7) Procurement Guide: Neurotoxin Potency, Protease Specificity, and Research-Grade Formulation


Tetanospasmin (tetanus toxin, TeNT), produced by Clostridium tetani, is a 150-kDa dichain neurotoxin composed of a 100-kDa heavy chain and a 50-kDa light chain linked by a disulfide bond [1]. As a zinc-dependent metalloprotease [2], it specifically cleaves synaptobrevin-2 (VAMP-2) at the Gln76-Phe77 bond [3], thereby blocking inhibitory neurotransmitter release and causing spastic paralysis [4]. This extreme neurospecificity and potency underpin its utility as a research tool for studying SNARE-mediated exocytosis, retrograde axonal transport, and neurotoxin mechanisms.

Why Tetanospasmin Cannot Be Substituted by Botulinum Toxins: Differential Substrate Specificity and Clinical Phenotype


Although tetanospasmin and botulinum neurotoxins (BoNTs) share 36% sequence homology and a common clostridial origin [1], their functional and clinical profiles diverge sharply due to differential neuronal targeting, protease substrate requirements, and clinical phenotypes. BoNTs primarily inhibit acetylcholine release at the neuromuscular junction, causing flaccid paralysis [2], whereas tetanospasmin undergoes retrograde transport to the CNS [3] and blocks inhibitory interneurons, resulting in spastic paralysis [4]. Moreover, tetanospasmin exhibits a uniquely demanding substrate specificity, requiring a longer peptide fragment for efficient VAMP-2 cleavage compared to BoNT/B [5]. These distinctions preclude the use of BoNTs as direct substitutes in tetanus research models, CNS-targeted drug delivery studies, or assays designed for tetanospasmin's protease activity.

Quantitative Differentiation of Tetanospasmin: Evidence-Based Selection Criteria


LD50 Potency: Tetanospasmin vs. Botulinum Toxin in Mice

Tetanospasmin exhibits an LD50 of 2.5-3 ng/kg in mice, positioning it as the second most potent neurotoxin known, only exceeded by botulinum toxin (LD50 ~2 ng/kg) [1]. This establishes a clear potency hierarchy for procurement decisions involving extreme toxicity requirements.

neurotoxin potency LD50 toxicity comparison biodefense

Protease Substrate Length Requirement: Tetanospasmin vs. Botulinum B Toxin

In direct comparison, tetanospasmin requires a minimum 62-mer peptide (VAMP hydrophilic domain) for notable hydrolysis, whereas botulinum neurotoxin B (BoNT/B) efficiently cleaves a much smaller 40-mer peptide [1]. This stringent substrate length requirement demonstrates a fundamentally distinct protease recognition mechanism.

protease specificity VAMP-2 cleavage substrate length endopeptidase assay

Ganglioside Receptor Binding Affinity: GD1b vs. GD1a

The C-fragment of tetanospasmin binds to ganglioside GD1b with a substantially stronger binding response compared to GD1a, as measured by quartz crystal microbalance (QCM). The maximum frequency shift upon adsorption to GD1b was 99 Hz, compared to only 28 Hz for GD1a [1]. The overall affinity constant (Ka) for GD1b is ~10^6 M^-1 [1].

ganglioside binding receptor affinity neurotoxin entry QCM biosensor

Intra-Axonal Transport Rate: Tetanospasmin vs. Other Cargoes

Tetanospasmin undergoes retrograde axonal transport from peripheral nerve terminals to the CNS at a rate of 75-250 mm/day [1]. This rate is slower than fast anterograde transport (200-400 mm/day) but faster than slow axonal transport (0.2-8 mm/day), positioning it as a specific tool for studying intermediate-speed retrograde cargo trafficking.

retrograde transport axonal trafficking CNS delivery neurotropic

Clinical Phenotype Divergence: Spastic vs. Flaccid Paralysis

Tetanospasmin causes spastic paralysis by blocking inhibitory interneurons in the CNS, whereas botulinum neurotoxins (BoNTs) cause flaccid paralysis by inhibiting acetylcholine release at the neuromuscular junction [1]. This opposite clinical outcome arises from their distinct neuronal targeting and trafficking pathways [2].

clinical manifestation neuromuscular junction CNS inhibition differential diagnosis

Optimized Tetanospasmin Research Applications Based on Verified Differentiation


CNS-Targeted Drug Delivery via Retrograde Axonal Transport

Leverage tetanospasmin's well-characterized retrograde transport rate (75-250 mm/day) [1] to deliver therapeutic cargoes, such as neurotrophic factors or siRNA, to spinal cord and brainstem neurons. This application is supported by its established pathway from peripheral nerve terminals to the CNS [1] and its irreversible binding, which ensures sustained intracellular presence.

High-Stringency VAMP-2 Cleavage Assays and Protease Inhibitor Screening

Utilize tetanospasmin's demanding substrate length requirement (62-mer minimum) [2] to develop assays with enhanced specificity for detecting inhibitors that target the unique exosite interactions of TeNT. This is critical for screening libraries where BoNT/B cross-reactivity is undesirable.

Spastic Paralysis Models for Neurological Disorder Research

Employ tetanospasmin to induce spastic paralysis [3] in animal models to study the pathophysiology of conditions involving CNS inhibitory dysfunction, such as stiff-person syndrome, spasticity following spinal cord injury, and certain forms of dystonia. The distinct spastic phenotype [3] provides a more relevant model than flaccid paralysis induced by BoNTs.

Ganglioside-Dependent Neuronal Targeting and Entry Studies

Exploit the differential binding affinity of tetanospasmin for GD1b over GD1a (3.5-fold greater QCM response) [4] to investigate the role of specific gangliosides in neuronal susceptibility, toxin entry mechanisms, and the design of ganglioside-based decoys or inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for tetanospasmin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.